4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a bicyclic structure containing an oxirane ring (2-oxabicyclo[211]hexane) and a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. Common synthetic routes may include:
Oxirane Formation: The bicyclic core can be synthesized through the cyclization of appropriate precursors, such as diols or epoxides.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethylating agents under controlled conditions.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can occur at the trifluoromethyl group or the carboxylic acid group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Esters, amides, and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Derivatives with different functional groups introduced at the trifluoromethyl or carboxylic acid positions.
Scientific Research Applications
4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure and properties make it a potential candidate for biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: The compound may have therapeutic potential, especially in the design of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance the compound's binding affinity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.
Benzaldehyde, 4-(trifluoromethyl)-: A benzaldehyde derivative with a trifluoromethyl group.
Uniqueness: 4-(Trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is unique due to its bicyclic structure and the presence of both a trifluoromethyl group and a carboxylic acid group
Properties
IUPAC Name |
4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)5-1-6(2-5,4(11)12)13-3-5/h1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXYCOUTNFRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287318-89-0 |
Source
|
Record name | 4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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